molecular formula C9H9F3N2O2 B13864443 Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide

Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide

Cat. No.: B13864443
M. Wt: 234.17 g/mol
InChI Key: ZXADNGDPKJBZLI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide is an organic compound with a unique structure that includes a benzoic acid core substituted with methoxy, trifluoromethyl, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid, which is then subjected to a series of reactions to introduce the methoxy and trifluoromethyl groups.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Hydrazide Formation: The final step involves the conversion of the carboxylic acid group to a hydrazide group using hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and trifluoromethyl iodide are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of enzyme activity and inhibition of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-methoxy-3-nitro-
  • Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
  • 4-Methoxy-3-(trifluoromethyl)phenylboronic acid

Uniqueness

Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide is unique due to the presence of both trifluoromethyl and hydrazide groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the hydrazide group provides additional reactivity and potential for hydrogen bonding. These features make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

4-methoxy-3-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(8(15)14-13)4-6(7)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)

InChI Key

ZXADNGDPKJBZLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)C(F)(F)F

Origin of Product

United States

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